molecular formula C23H22N2O3 B612945 D-Asparagine, N-(triphenylmethyl)- CAS No. 200192-49-0

D-Asparagine, N-(triphenylmethyl)-

Cat. No. B612945
CAS RN: 200192-49-0
M. Wt: 374.4
InChI Key: QIRPOVMESMPVKL-HXUWFJFHSA-N
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Description

“D-Asparagine, N-(triphenylmethyl)-” is a compound with the molecular formula C23H22N2O3 . It is also known by other synonyms such as “200192-49-0”, “(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid”, and "Trityl-D-asparagine" . It is involved in the metabolic control of cell functions in nerve and brain tissue .


Synthesis Analysis

The synthesis of D-Asparagine, N-(triphenylmethyl)- is not explicitly mentioned in the search results. However, it is known that asparagine, a non-essential amino acid, is biosynthesized from aspartic acid and ammonia by asparagine synthetase .


Molecular Structure Analysis

The molecular structure of D-Asparagine, N-(triphenylmethyl)- is complex, with a molecular weight of 374.4 g/mol . The InChI representation of the molecule is InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1 .


Chemical Reactions Analysis

The specific chemical reactions involving D-Asparagine, N-(triphenylmethyl)- are not detailed in the search results. However, asparagine is known to be involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .


Physical And Chemical Properties Analysis

The physical and chemical properties of D-Asparagine, N-(triphenylmethyl)- include a molecular weight of 374.4 g/mol, a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 374.16304257 g/mol, a monoisotopic mass of 374.16304257 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 472 .

Scientific Research Applications

Plant Physiology and Biochemistry

  • Asparagine Synthetase Inhibition : D-Asparagine has been linked to inhibiting plant asparagine synthetase, a key enzyme in nitrogen mobilization. This inhibition can influence plant growth and metabolism, as seen in studies involving natural monoterpenes like cineole and its herbicide derivatives (Romagni, Duke, & Dayan, 2000).

Cancer Treatment

  • Anticancer Applications : D-Asparagine is critical in the action of L-asparaginase, an enzyme used in cancer treatments, particularly for acute lymphoblastic leukemia. It works by depleting asparagine, which is essential for the growth of cancer cells (Lopes et al., 2017). Additionally, the glutaminase activity of L-asparaginases, which is influenced by D-Asparagine, is crucial for their cytotoxic efficacy against leukemia cells (Parmentier et al., 2015).

Biochemical Analysis and Enzyme Study

  • Enzyme and Metabolic Studies : D-Asparagine plays a role in the study of enzymes like omega-amidase, which is linked to asparagine metabolism in plants (Zhang & Marsolais, 2014). The metabolism of asparagine in plants, involving pathways like deamidation and transamination, is also a significant area of study (Sieciechowicz, Joy, & Ireland, 1988).

Peptide Synthesis

  • Peptide Synthesis : D-Asparagine is used in the protection of carboxamide functions in peptide synthesis. The trityl residue is used for protecting carboxamide functions in asparagine and glutamine, which is important in the synthesis of peptides (Sieber & Riniker, 1991).

Clinical and Therapeutic Studies

  • Clinical Applications : The role of D-Asparagine is crucial in understanding the pharmacokinetics and therapeutic effects of L-asparaginase, a drug used in leukemia treatment (Boos et al., 1996).

Additional Insights

  • Further Research : Additional research is ongoing to explore new sources of L-asparaginase, improve its production, and enhance its therapeutic results with fewer side effects (Shrivastava et al., 2016).

Safety and Hazards

Future Directions

The future directions for the study and application of D-Asparagine, N-(triphenylmethyl)- are not explicitly mentioned in the search results. However, asparaginase, an enzyme that hydrolyzes asparagine, is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia . This suggests potential future directions in the study of asparagine and its derivatives in the context of cancer therapy.

properties

IUPAC Name

(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRPOVMESMPVKL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679827
Record name N~2~-(Triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200192-49-0
Record name N~2~-(Triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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